molecular formula C19H11ClO5 B2355779 8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 637752-36-4

8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2355779
CAS No.: 637752-36-4
M. Wt: 354.74
InChI Key: UCQNELMJIVRRCJ-UHFFFAOYSA-N
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Description

8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that features a benzofuran ring fused with a dioxolochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a benzofuran derivative followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzofuran or chromenone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or alkyl groups onto the aromatic rings.

Scientific Research Applications

8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and chromenone derivatives, such as:

  • 5-chloro-2-methylbenzofuran
  • 6H-[1,3]dioxolo[4,5-g]chromen-6-one

Uniqueness

What sets 8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-(5-chloro-3-methyl-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO5/c1-9-11-4-10(20)2-3-14(11)25-19(9)13-6-18(21)24-15-7-17-16(5-12(13)15)22-8-23-17/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQNELMJIVRRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C3=CC(=O)OC4=CC5=C(C=C34)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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